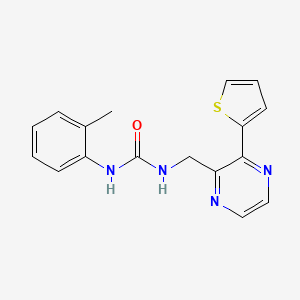

1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-(2-methylphenyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-12-5-2-3-6-13(12)21-17(22)20-11-14-16(19-9-8-18-14)15-7-4-10-23-15/h2-10H,11H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJGKQZFDUKQPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea typically involves the following steps:

Formation of the pyrazine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

Introduction of the thiophene ring: The thiophene ring is introduced via a coupling reaction with the pyrazine derivative.

Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Pyrazoline-Based Ureas

The compound 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline () shares a thiophene substituent and a urea-like framework but differs in its pyrazoline (a five-membered dihydro-pyrazole) core instead of pyrazine. This structural variation impacts electronic properties: pyrazoline derivatives are often studied for electroluminescence due to their planar, conjugated systems, whereas pyrazine-based compounds like the title molecule may exhibit distinct charge-transfer characteristics.

Azetidinone-Urea Derivatives

Compounds such as 1-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea () replace the pyrazine core with a β-lactam (azetidinone) ring. The azetidinone introduces strain and electrophilic sites, altering biological activity.

Triazine-Urea Hybrids

1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea () features a triazine core instead of pyrazine. Triazines are more electron-deficient, favoring nucleophilic substitution. The methoxyphenyl and triazole groups in this analogue could improve solubility and metal-binding capacity compared to the title compound’s thiophene and o-tolyl substituents .

Computational and Experimental Analysis

- Structural Validation : The title compound’s analogs (e.g., ) rely on X-ray crystallography (using SHELX ) and DFT calculations to correlate molecular structure with properties. Mercury software () could further analyze packing patterns and intermolecular interactions.

- Electronic Properties : Pyrazine’s electron-deficient nature contrasts with pyrazoline’s conjugation, affecting charge-transfer efficiency in materials applications .

Biological Activity

1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the synthesis, mechanisms of action, and biological activities of this compound, supported by data tables and relevant case studies.

The synthesis of 1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea typically involves several key steps:

- Formation of the Pyrazine Ring : This is achieved through the condensation of appropriate precursors under controlled conditions.

- Introduction of the Thiophene Ring : The thiophene ring is introduced via a coupling reaction with the pyrazine derivative.

- Formation of the Urea Linkage : The final step involves reacting the intermediate with an isocyanate to form the urea linkage.

These synthetic routes can be optimized to enhance yield and purity, often utilizing catalysts and specific solvents to facilitate reactions .

The biological activity of 1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, leading to various physiological responses. For example, it may inhibit specific enzymes involved in metabolic pathways or interact with receptors that mediate cellular signaling .

1. Antioxidant Activity

Research indicates that compounds similar to 1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea exhibit significant antioxidant properties. A study evaluating free radical scavenging activity demonstrated that certain derivatives showed comparable effectiveness to standard antioxidants like Vitamin C .

2. Urease Inhibition

Urease inhibitors are crucial in treating conditions associated with urease activity, such as kidney stones and urinary tract infections. Compounds containing thiourea moieties have shown promising urease inhibitory effects. In vitro studies suggest that derivatives similar to 1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea can effectively inhibit urease activity, potentially offering therapeutic benefits in managing urease-related disorders .

Study on Urease Inhibition

A recent investigation focused on synthesizing and evaluating various thiourea derivatives for their urease inhibitory activity. The results highlighted that compounds with specific substitutions on the phenyl ring exhibited enhanced inhibitory efficacy compared to standard thiourea .

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Thiourea | 12.5 | |

| 1-Aroyl Thiourea Derivative | 8.0 | |

| 1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea | TBD | Current Study |

Pharmacological Implications

The pharmacological potential of 1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea extends beyond urease inhibition. Its structural similarity to known therapeutic agents suggests potential applications in treating various diseases, including cancer and inflammatory conditions. The presence of thiophene and pyrazine rings may contribute to its bioactivity by facilitating interactions with biological macromolecules .

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-3-(o-tolyl)urea, and what reaction conditions are critical for achieving high yields?

Methodological Answer:

The synthesis of this urea derivative typically involves coupling an isocyanate with an amine under anhydrous conditions. Key steps include:

- Route 1: Reacting a pyrazine-thiophene methylamine intermediate with o-tolyl isocyanate in an inert solvent (e.g., toluene or dichloromethane) under reflux. A base like triethylamine is added to neutralize HCl byproducts .

- Route 2: Utilizing a multi-step approach where azide intermediates (e.g., pyrazolooxazinone derivatives) are coupled with amines, followed by solvent removal and crystallization from ethanol–acetic acid mixtures .

Critical Conditions: - Solvent Choice: Anhydrous toluene or chloroform ensures minimal hydrolysis of reactive intermediates.

- Temperature: Reflux conditions (100–120°C) are essential for driving the reaction to completion.

- Purification: Flash chromatography (e.g., petroleum ether/ethyl acetate gradients) or recrystallization improves purity .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this urea derivative?

Methodological Answer:

A combination of spectroscopic methods is recommended:

- 1H/13C NMR: Key peaks include urea NH protons (δ ~9–11 ppm) and aromatic protons from thiophene (δ ~6.5–7.5 ppm). Substituent effects from the o-tolyl group (e.g., methyl protons at δ ~2.3 ppm) aid structural confirmation .

- IR Spectroscopy: Urea carbonyl stretches (~1640–1680 cm⁻¹) and N-H bending (~1520–1560 cm⁻¹) validate functional groups .

- HRMS: High-resolution mass spectrometry confirms molecular weight (e.g., calculated vs. observed m/z within 0.005 Da error) .

- HPLC/GC-MS: Assess purity (>95%) and detect trace byproducts .

Advanced: How can researchers optimize the synthesis of this compound using Design of Experiments (DoE) methodologies?

Methodological Answer:

DoE is critical for identifying optimal reaction parameters:

- Variables: Investigate temperature, solvent polarity, catalyst loading, and molar ratios. For example, reflux in toluene vs. dichloromethane may impact yield due to dielectric constant differences .

- Response Surface Modeling: Use central composite designs to model interactions between variables. For instance, higher temperatures may reduce reaction time but increase side reactions .

- Validation: Confirm optimal conditions via triplicate runs. A case study using flow chemistry (e.g., Omura-Sharma-Swern oxidation) demonstrated a 20% yield improvement through iterative DoE .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound?

Methodological Answer:

Contradictions often arise from variability in:

- Purity: Impurities (e.g., unreacted isocyanates) can skew bioactivity. Reproduce assays using HPLC-purified batches (>99%) and compare dose-response curves .

- Assay Conditions: Standardize protocols (e.g., cell lines, incubation times). For example, triazole-containing analogs showed divergent activities in bacterial vs. mammalian cells due to efflux pump differences .

- Structural Confirmation: Re-examine NMR data for batch-to-batch consistency. A 2024 study resolved discrepancies by identifying a common byproduct (3-thiophene isomer) via LC-MS/MS .

Advanced: What mechanistic considerations explain the formation of byproducts during synthesis, and how can they be minimized?

Methodological Answer:

Common byproducts arise from:

- Isocyanate Hydrolysis: Residual moisture generates ureas or carbamates. Use molecular sieves or anhydrous solvents to suppress this .

- Cross-Reactivity: The pyrazine-thiophene methyl group may undergo unintended alkylation. Lowering reaction temperature (e.g., 60°C vs. reflux) reduces such side reactions .

- Purification Artifacts: Silica gel interaction during chromatography can degrade labile intermediates. Alternative matrices (e.g., C18 reverse-phase) improve recovery .

Mitigation: - In-situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and abort runs if byproduct peaks emerge .

Advanced: How can computational methods aid in predicting the reactivity and stability of this compound under varying conditions?

Methodological Answer:

- DFT Calculations: Predict electron density maps to identify reactive sites (e.g., urea carbonyl for nucleophilic attack). A 2021 study correlated computed HOMO-LUMO gaps with experimental hydrolysis rates .

- MD Simulations: Model solvation effects in polar vs. nonpolar solvents to optimize storage conditions (e.g., DMSO vs. acetonitrile) .

- Docking Studies: Screen for potential off-target interactions by docking the compound into protein active sites (e.g., kinase inhibitors) to rationalize unexpected bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.